molecular formula C15H11IO3 B1292226 2-Acetoxy-2'-iodobenzophenone CAS No. 890099-22-6

2-Acetoxy-2'-iodobenzophenone

Cat. No.: B1292226
CAS No.: 890099-22-6
M. Wt: 366.15 g/mol
InChI Key: BZJSOPCXCHEVSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods: In an industrial setting, the production of 2-Acetoxy-2’-iodobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Acetoxy-2’-iodobenzophenone involves its ability to form covalent bonds with target molecules. The iodo group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. This interaction can inhibit enzyme activity or alter protein function, leading to its effects in biological systems.

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-2’-iodobenzophenone is unique due to the presence of both the iodo and acetoxy groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

[2-(2-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-9-5-3-7-12(14)15(18)11-6-2-4-8-13(11)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJSOPCXCHEVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641567
Record name 2-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-22-6
Record name 2-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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